(2R,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
CAS No.:
Cat. No.: VC13565601
Molecular Formula: C15H20O11
Molecular Weight: 376.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O11 |
|---|---|
| Molecular Weight | 376.31 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15-/m0/s1 |
| Standard InChI Key | DPOQCELSZBSZGX-BAYHKCFCSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Introduction
(2R,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a molecular formula of C15H20O11 and a molecular weight of 376.31 g/mol . It is also known by several synonyms, including methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate and 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranuronate methyl ester .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, similar to those used for other tetrahydropyran derivatives. These reactions often require precise conditions to achieve the desired stereochemistry and yield.
Potential Applications
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Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential as a precursor for synthesizing bioactive molecules.
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Carbohydrate Chemistry: It is related to carbohydrate derivatives, which are important in various biological processes and pharmaceutical applications.
Spectroscopic Analysis
Spectroscopic methods such as 13C NMR are used to confirm the structure of (2R,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate. These techniques provide detailed information about the compound's molecular structure and stereochemistry .
Spectral Information
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13C NMR Spectra: Used to determine the carbon atom environments within the molecule.
Safety and Handling
The compound is classified with hazard statements H302, H315, H319, and H335, indicating potential health risks upon ingestion, skin contact, eye contact, and inhalation. It should be handled with caution, using protective equipment and following safety guidelines .
Safety Precautions
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